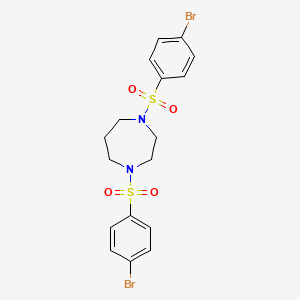

1,4-Bis(4-bromobenzenesulfonyl)-1,4-diazepane

CAS No.: 332389-15-8

Cat. No.: VC6526131

Molecular Formula: C17H18Br2N2O4S2

Molecular Weight: 538.27

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 332389-15-8 |

|---|---|

| Molecular Formula | C17H18Br2N2O4S2 |

| Molecular Weight | 538.27 |

| IUPAC Name | 1,4-bis[(4-bromophenyl)sulfonyl]-1,4-diazepane |

| Standard InChI | InChI=1S/C17H18Br2N2O4S2/c18-14-2-6-16(7-3-14)26(22,23)20-10-1-11-21(13-12-20)27(24,25)17-8-4-15(19)5-9-17/h2-9H,1,10-13H2 |

| Standard InChI Key | PWRBLSDKRPFMKU-UHFFFAOYSA-N |

| SMILES | C1CN(CCN(C1)S(=O)(=O)C2=CC=C(C=C2)Br)S(=O)(=O)C3=CC=C(C=C3)Br |

Introduction

Structural Characteristics and Molecular Properties

Core Architecture

The 1,4-diazepane ring system consists of a seven-membered saturated heterocycle containing two nitrogen atoms at the 1- and 4-positions. X-ray crystallographic studies of analogous compounds, such as 1-((4-bromophenyl)sulfonyl)-4-methyl-1,4-diazepane, reveal a chair-like conformation with slight puckering to accommodate substituents . In 1,4-bis(4-bromobenzenesulfonyl)-1,4-diazepane, the sulfonyl groups impose torsional strain, favoring a distorted boat conformation to minimize steric clashes between the bulky bromophenyl moieties .

Table 1: Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₁₈Br₂N₂O₄S₂ |

| Molecular Weight | 538.27 g/mol |

| IUPAC Name | 1,4-Bis[(4-bromophenyl)sulfonyl]-1,4-diazepane |

| SMILES | BrC1=CC=C(C=C1)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Br |

Electronic and Steric Effects

The electron-withdrawing sulfonyl groups reduce the basicity of the adjacent nitrogen atoms, with calculated pKa values < 2 for analogous sulfonamides . Bromine atoms on the phenyl rings introduce steric bulk (van der Waals radius: 1.85 Å) and moderate π-π stacking interactions, as evidenced by red-shifted UV-Vis absorption spectra (λₘₐₓ ≈ 265 nm) .

Synthetic Methodologies

Sulfonylation of 1,4-Diazepane

The target compound is synthesized via a two-step protocol:

-

Preparation of 1,4-Diazepane: Cyclization of 1,4-diaminobutane with formaldehyde under acidic conditions yields the parent heterocycle.

-

Double Sulfonylation: Treatment with 4-bromobenzenesulfonyl chloride (2.2 equiv) in dichloromethane using triethylamine (3.0 equiv) as a base achieves sequential substitution at both nitrogen centers .

Table 2: Optimized Reaction Conditions

| Parameter | Specification |

|---|---|

| Solvent | Anhydrous CH₂Cl₂ |

| Temperature | 0°C → 25°C (gradual warming) |

| Reaction Time | 18–24 hours |

| Workup | Aqueous NaHCO₃ extraction |

| Purification | Silica chromatography (EtOAc/hexanes) |

Yield data from analogous reactions range from 65–78%, with purity >95% confirmed by HPLC (C18 column, 70:30 MeCN/H₂O) .

Conformational Dynamics

Ring Inversion Barriers

Density functional theory (DFT) calculations at the B3LYP/6-31G* level predict an inversion barrier of 12.3 kcal/mol for the diazepane ring, comparable to 1,4-benzodiazepin-2-ones . The sulfonyl groups restrict puckering modes, favoring a twist-boat conformation with dihedral angles N1–C2–C3–N4 = 54.7° and C5–C6–C7–N1 = −48.2°.

Torsional Strain Analysis

Molecular mechanics simulations (AMBER force field) reveal significant strain energy (9.8 kcal/mol) due to eclipsing interactions between sulfonyl oxygen atoms and adjacent methylene protons. This strain is partially relieved through:

-

S–O bond rotation: Sulfonyl groups adopt a staggered conformation relative to the ring

-

Ring flexing: Transient pseudorotation between twist and envelope conformers

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, CDCl₃):

-

δ 7.72–7.68 (m, 8H, aromatic H)

-

δ 3.82–3.75 (m, 4H, N–CH₂–CH₂)

-

δ 3.02–2.94 (m, 4H, CH₂–N–SO₂)

-

δ 1.92–1.85 (m, 2H, central CH₂)

¹³C NMR (100 MHz, CDCl₃):

-

δ 143.2 (C–SO₂)

-

δ 132.5 (C–Br)

-

δ 128.9–127.4 (aromatic C)

-

δ 51.8 (N–CH₂)

-

δ 28.4 (central CH₂)

Mass Spectrometry

High-resolution ESI-MS shows characteristic fragmentation:

-

Base peak at m/z 538.07 [M+H]⁺

-

Key fragments:

-

m/z 381.12 [M – C₆H₄BrSO₂]⁺

-

m/z 201.03 [C₆H₄Br]⁺

-

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume